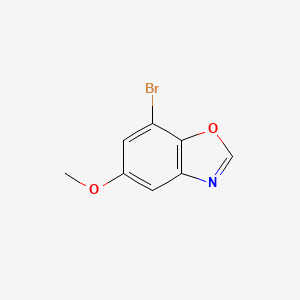

7-溴-5-甲氧基-1,3-苯并噁唑

描述

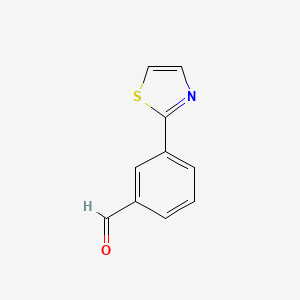

The compound 7-Bromo-5-methoxy-1,3-benzoxazole is a derivative of benzoxazole, a bicyclic compound consisting of a fusion of benzene and oxazole rings. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The presence of bromo and methoxy substituents on the benzoxazole core can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives can involve various strategies, including condensation reactions, rearrangements, and substitution reactions. For instance, the synthesis of related compounds has been reported through base-catalyzed condensation reactions, as seen in the synthesis of 7-methoxybenzo[b]thiophene derivatives from 2-hydroxy-3-methoxybenzaldehyde . Additionally, bromination reactions are commonly employed to introduce bromo substituents into the benzoxazole ring, as demonstrated in the synthesis of 4-bromo derivatives of benzo[b]thiophenes . Although the specific synthesis of 7-Bromo-5-methoxy-1,3-benzoxazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring fused to a benzene ring. Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of such compounds . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps . These studies provide insights into the electronic distribution, reactivity, and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions, including electrophilic substitution and nucleophilic addition reactions. The presence of a bromo substituent can make the compound more reactive towards nucleophilic agents due to the electron-withdrawing nature of the bromine atom. For example, brominated triazoles have been shown to undergo bromine to lithium exchange reactions, leading to further functionalization of the molecule . Similarly, the methoxy group can influence the reactivity of the benzoxazole ring, potentially directing the site of electrophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the ring system. Spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy are used to investigate these properties . Computational studies complement these experimental techniques by predicting properties such as bond dissociation energies, reactivity descriptors, and polarizability . The antimicrobial and antifungal properties of some benzoxazole derivatives have also been reported, indicating the potential for pharmaceutical applications .

科学研究应用

Antimicrobial and Anticancer Activity

- Application Summary : Benzoxazole derivatives, including “7-Bromo-5-methoxy-1,3-benzoxazole”, have been synthesized and tested for their in vitro antibacterial, antifungal, and anticancer activities .

- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against various bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .

- Results : The study indicated that the compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .

Inhibition of Bile Acid Transport

- Application Summary : Benzothiazepine derivatives, which are structurally similar to benzoxazole derivatives, have been found to inhibit bile acid transport . This increases bile acid flow to the colon, thereby promoting the intestinal tract to secrete more water and facilitate defecation .

- Results : The inhibition of bile acid transport by these compounds can naturally improve natural defecation in patients .

Anti-Inflammatory Activity

- Application Summary : Benzoxazole derivatives have been found to exhibit anti-inflammatory properties .

- Results : The study indicated that certain benzoxazole derivatives can help reduce inflammation .

Antiparkinson Activity

- Application Summary : Some benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease .

- Results : The study suggested that these compounds could be beneficial in managing the symptoms of Parkinson’s disease .

Antimycobacterial Activity

- Application Summary : Benzoxazole derivatives have shown antimycobacterial properties .

- Results : The study suggested that these compounds could be beneficial in managing mycobacterial infections .

Antihistamine Activity

安全和危害

未来方向

属性

IUPAC Name |

7-bromo-5-methoxy-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGJFRVLTQFYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-methoxy-1,3-benzoxazole | |

CAS RN |

937601-57-5 | |

| Record name | 937601-57-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)

![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)

![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)

![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)